molecular formula C12H14O2 B14365706 6-Phenoxyhex-1-en-3-one CAS No. 93555-05-6

6-Phenoxyhex-1-en-3-one

Cat. No.: B14365706
CAS No.: 93555-05-6
M. Wt: 190.24 g/mol
InChI Key: NDLUAEBDRCFMIM-UHFFFAOYSA-N
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Description

6-Phenoxyhex-1-en-3-one is an organic compound characterized by a phenoxy group attached to a hexenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenoxyhex-1-en-3-one typically involves the reaction of phenol with 6-bromohex-1-en-3-one under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion displaces the bromine atom from the hexenone chain. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Phenoxyhex-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

6-Phenoxyhex-1-en-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Phenoxyhex-1-en-3-one involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the enone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological molecules, leading to various effects.

Comparison with Similar Compounds

    Phenoxyacetic acid: Similar structure but with a carboxylic acid group instead of an enone.

    Phenoxyethanol: Contains an ethanol group instead of a hexenone chain.

    Phenoxypropanol: Similar structure with a propanol group.

Uniqueness: 6-Phenoxyhex-1-en-3-one is unique due to its combination of a phenoxy group and a hexenone chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler phenoxy derivatives.

Properties

CAS No.

93555-05-6

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

6-phenoxyhex-1-en-3-one

InChI

InChI=1S/C12H14O2/c1-2-11(13)7-6-10-14-12-8-4-3-5-9-12/h2-5,8-9H,1,6-7,10H2

InChI Key

NDLUAEBDRCFMIM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CCCOC1=CC=CC=C1

Origin of Product

United States

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